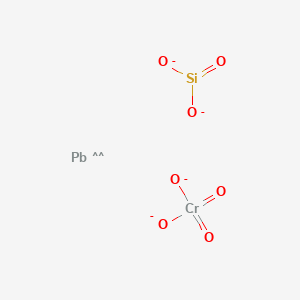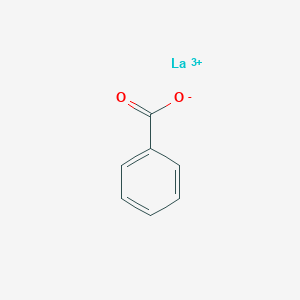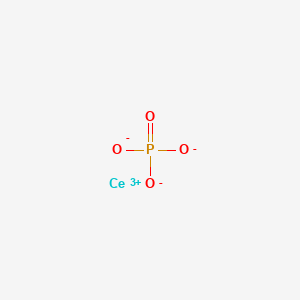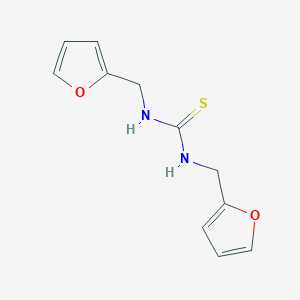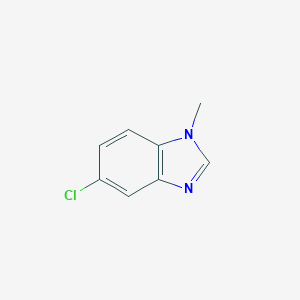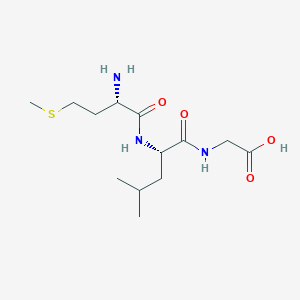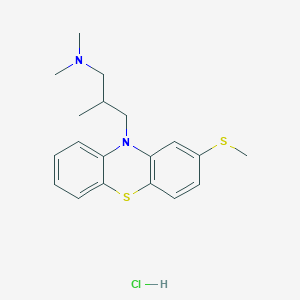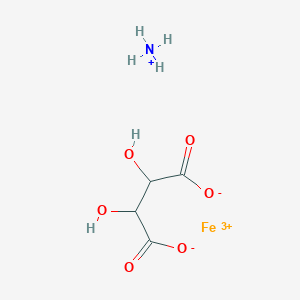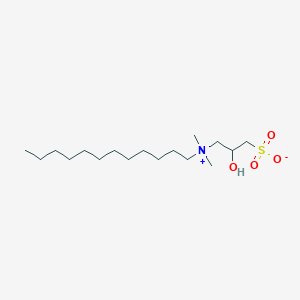
Lauryl hydroxysultaine
説明
Lauryl Hydroxysultaine is a rare cosmetic ingredient, used as a high standard surfactant in mid-high grade shampoo, bath liquid . It can also be used in petroleum mining, metal antirust detergent, paint stripping agent, and hard surface detergents .
Synthesis Analysis
Lauryl Hydroxysultaine is made through a chemical reaction between coconut oil, sodium bisulfite, and sulfuric acid . The resulting mixture is then neutralized with an alkaline solution to form Lauryl Hydroxysultaine, which is later purified for use in cosmetics .Molecular Structure Analysis
Lauryl Hydroxysultaine has a unique molecular structure that makes it effective in cleansing, foaming, and conditioning . The molecular formula of Lauryl Hydroxysultaine is C17H37NO4S .Chemical Reactions Analysis
Lauryl Hydroxysultaine is a mild amphoteric surfactant that can be found in many personal care formulations . It helps to gently cleanse the skin without causing irritation or dryness .Physical And Chemical Properties Analysis
Lauryl Hydroxysultaine appears as a clear to yellowish liquid with a faint odor that is soluble in water . It is stable and has low irritation to skin and eye .科学的研究の応用
Personal Care Formulations
Lauryl Hydroxysultaine is a mild amphoteric surfactant that can be found in many personal care formulations . It has a unique molecular structure that makes it effective in cleansing, foaming, and conditioning .
Hair Care
In hair care products, Lauryl Hydroxysultaine helps to remove dirt, oil, and impurities without stripping the hair of its natural oils, leaving it clean and healthy-looking . It is highly effective in conditioning and cleaning the hair without stripping it of its natural oils .
Skin Care
Lauryl Hydroxysultaine is used as a foaming agent in most skin care products. It helps to gently cleanse the skin without causing irritation or dryness . It is also effective in removing makeup, sunscreen, and other impurities from the skin .
Surfactant
Lauryl Hydroxysultaine is a surfactant, which means it reduces the surface tension of a liquid, allowing it to spread out or to penetrate the pores of solids . This property makes it useful in a variety of applications, from personal care products to industrial processes .
Foam Boosting
Lauryl Hydroxysultaine is used in high-foaming shampoos, bath products, and shower gels, especially in conjunction with ether sulfates and alkyl sulfates . It is also used in industrial applications where high, stable foam is required .
Dispersing Agent
With the super dispersing power of calcium soap, Lauryl Hydroxysultaine finds its application in auxiliary surfactants like soap-based/MAP auxiliary maintains iso-electric state in all pH values, so its activity won’t change with pH values, and its performance is stable .
Cosmetic Ingredient
Lauryl Hydroxysultaine is a versatile ingredient commonly used in personal care products such as shampoos, body washes, and facial cleansers. It is a mild surfactant that is gentle on both the skin and hair, making it an ideal ingredient for people with sensitive skin .
将来の方向性
Lauryl Hydroxysultaine is a versatile ingredient commonly used in personal care products such as shampoos, body washes, and facial cleansers . It is a suitable ingredient for a wide range of consumers, including those who are vegan and halal . As a mild surfactant, it is an ideal ingredient for people with sensitive skin .
特性
IUPAC Name |
3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO4S/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17(19)16-23(20,21)22/h17,19H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGPBVIAYDDWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2050035 | |
| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2050035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Lauryl hydroxysultaine | |
CAS RN |
13197-76-7 | |
| Record name | Lauryl hydroxysultaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13197-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl hydroxysultaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013197767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2050035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL HYDROXYSULTAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176KKP31OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes lauryl hydroxysultaine effective in cleansing formulations?
A1: Lauryl hydroxysultaine is an amphoteric surfactant, meaning it possesses both positive and negative charges within its molecular structure. This characteristic allows it to interact with various substances, including dirt, oil, and other impurities found on the skin. [] Its effectiveness as a cleanser stems from its ability to lower surface tension, allowing for easier mixing of water and oil-based substances, which facilitates the removal of dirt and grime. []
Q2: How does lauryl hydroxysultaine contribute to the properties of a peel-off face mask?
A2: In the context of a peel-off face mask, lauryl hydroxysultaine likely functions as an emulsifier and foaming agent. [] While the provided abstract doesn't explicitly mention these roles, they are common functions of this ingredient in cosmetic formulations. As an emulsifier, it helps to create a stable and uniform mixture of the various components in the mask, preventing them from separating.
Q3: Can lauryl hydroxysultaine be combined with other surfactants to improve product performance?
A3: Yes, research indicates that lauryl hydroxysultaine can be combined with other surfactants to create high-performance sulfate-free cleansing formulations. [] One study explored its synergy with alkyl olefin sulfonate (AOS) and alkyl polyglucoside (APG), demonstrating that specific ratios of these surfactants, alongside lauryl hydroxysultaine, yielded desirable surface activity and rheological properties. [] This finding highlights the potential for customizing formulations to achieve optimal performance by leveraging the combined properties of multiple surfactants.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




